molecular formula C14H17N3OS B6423733 3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine CAS No. 1914597-06-0

3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B6423733
CAS No.: 1914597-06-0
M. Wt: 275.37 g/mol
InChI Key: FTHMGIGLFZSTGT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the 3-position with a cyclopropyl group and at the 5-position with a 3-methoxyphenethylamine moiety. The molecular formula is C₁₄H₁₆N₄OS (derived from structural analogs in and ). Key structural attributes include:

  • 3-Methoxyphenethylamine chain: Provides flexibility and electron-donating effects via the methoxy group, which may influence solubility and receptor interactions .

This compound is hypothesized to exhibit biological activity due to the thiadiazole scaffold’s prevalence in antimicrobial, anticancer, and antiproliferative agents (see ).

Properties

IUPAC Name

3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-18-12-4-2-3-10(9-12)7-8-15-14-16-13(17-19-14)11-5-6-11/h2-4,9,11H,5-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHMGIGLFZSTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=NC(=NS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine derivative with a thiadiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituents (Position) Molecular Formula Key Properties/Activities References
Target Compound 3-Cyclopropyl, 5-(3-methoxyphenethyl) C₁₄H₁₆N₄OS Hypothesized antimicrobial/antiproliferative
3-Phenyl-1,2,4-thiadiazol-5-amine (NSC 119930) 3-Phenyl C₈H₇N₃S Simpler structure; foundational for SAR studies
N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine 3-Phenyl, 5-N-methyl C₉H₉N₃S Improved solubility via N-methylation
3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine 3-(3-Methylbenzylsulfonyl) C₁₀H₁₁N₃O₂S₂ Electron-withdrawing sulfonyl group; potential enzyme inhibition
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 5-Phenylpropyl, 2-(2-chlorophenyl) C₁₇H₁₆ClN₃S Bulky substituents; 1,3,4-thiadiazole isomer
Key Observations :
  • Cyclopropyl vs.
  • Ethylamine Chain vs. Direct Substitution : The 3-methoxyphenethylamine chain introduces conformational flexibility absent in simpler analogs like NSC 119930, possibly enhancing membrane permeability .
  • Sulfonyl vs. Alkyl/Aryl Groups : The sulfonyl group in ’s compound introduces polarity, which may affect solubility and target selectivity compared to the target compound’s hydrophobic cyclopropyl group .
Table 2: Reported Activities of Thiadiazole Derivatives
Compound Type Biological Activity Mechanism/Notes References
1,2,4-Thiadiazoles with aryl groups Antiproliferative (e.g., ) Inhibition of kinase pathways
1,3,4-Thiadiazoles with nitro groups Antimicrobial (e.g., ) Disruption of bacterial cell membranes
Thiadiazoles with trifluoromethyl groups Anticancer (e.g., ) Enhanced lipophilicity and bioavailability
Target Compound Predicted antimicrobial/anticancer Synergy of cyclopropyl and methoxy groups
Key Insights :
  • Antiproliferative Activity : The benzothiazole-triazole hybrid in shows high reactivity and antiproliferative effects, suggesting that the target compound’s thiadiazole core may similarly interact with cellular proliferation pathways .
  • Antimicrobial Potential: Compounds with nitrofuryl groups () exhibit broad-spectrum activity, but the target compound’s methoxy group may shift specificity toward Gram-positive bacteria .
  • Role of Fluorine: Trifluoromethylated derivatives () highlight the importance of halogenation for potency, though the target compound’s cyclopropyl may offer a non-halogenated alternative with comparable stability .

Challenges :

  • Steric hindrance from the cyclopropyl group may reduce reaction yields.
  • Optimization of protecting groups for the methoxyphenethylamine chain is critical .

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